molecular formula C16H16BrFO B6198437 1-bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene CAS No. 2694728-65-7

1-bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene

Cat. No.: B6198437
CAS No.: 2694728-65-7
M. Wt: 323.2
InChI Key:
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Description

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a tert-butylphenoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1-bromo-2-fluoro-4-nitrobenzene and 4-tert-butylphenol.

    Nucleophilic Substitution: The nitro group in 1-bromo-2-fluoro-4-nitrobenzene is replaced by the tert-butylphenoxy group through a nucleophilic aromatic substitution reaction. This reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Bromination: Finally, the amino group is converted to a bromine atom through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: The fluorine atom can be reduced to form a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Nucleophilic Substitution: Products include substituted aromatic ethers or amines.

    Oxidation: Products include tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Products include dehalogenated aromatic compounds.

Scientific Research Applications

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The bromine and fluorine atoms, along with the tert-butylphenoxy group, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-tert-butylbenzene: Lacks the fluorine and phenoxy groups, making it less versatile in chemical reactions.

    4-tert-Butylphenol: Lacks the bromine and fluorine atoms, limiting its reactivity.

    2-Fluoro-4-nitroaniline: Contains a nitro group instead of a bromine atom, affecting its chemical properties.

Uniqueness

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene is unique due to the combination of bromine, fluorine, and tert-butylphenoxy groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene involves the bromination of 4-(4-tert-butylphenoxy)-2-fluorophenol followed by the Friedel-Crafts acylation of the resulting intermediate with bromine to yield the final product.", "Starting Materials": [ "4-(4-tert-butylphenoxy)-2-fluorophenol", "Bromine", "Aluminum trichloride", "Acetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Bromination of 4-(4-tert-butylphenoxy)-2-fluorophenol with bromine and aluminum trichloride in ethyl acetate to yield 1-bromo-4-(4-tert-butylphenoxy)-2-fluorophenol.", "Step 2: Friedel-Crafts acylation of 1-bromo-4-(4-tert-butylphenoxy)-2-fluorophenol with acetyl chloride and aluminum trichloride in ethyl acetate to yield 1-bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene.", "Step 3: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate.", "Step 4: Washing of the organic layer with water and drying over sodium bicarbonate.", "Step 5: Removal of the solvent under reduced pressure to yield the final product." ] }

CAS No.

2694728-65-7

Molecular Formula

C16H16BrFO

Molecular Weight

323.2

Purity

95

Origin of Product

United States

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